Indatraline hydrochloride

Antidepressant pharmacology Monoamine transporter binding Radioligand displacement assays

Indatraline hydrochloride (Lu 19-005) offers a unique, balanced, high-potency blockade of SERT, DAT, and NET (Ki: 0.42, 1.7, 5.8 nM) that cannot be replicated by cocaine or sertraline. It distinctively induces autophagy and inhibits cell proliferation (IC50: 15 μM). For reproducible results in antidepressant polypharmacology, addiction studies, or autophagy-related disease models, ensure you source high-purity (≥98%) material. Verify authenticity to avoid experimental variability caused by generic substitutions.

Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
CAS No. 96850-13-4
Cat. No. B1671864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndatraline hydrochloride
CAS96850-13-4
SynonymsIndatraline HCl;  Indatraline HCl salt;  Indatraline Hydrochloride;  Indatraline Hydrochloride salt; 
Molecular FormulaC16H16Cl3N
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
InChIKeyQICQDZXGZOVTEF-MELYUZJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indatraline Hydrochloride (Lu 19-005, CAS 96850-13-4): A Non-Selective Monoamine Transporter Inhibitor for Neuroscience and Autophagy Research


Indatraline hydrochloride (Lu 19-005) is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine with high potency [1]. It belongs to the indanamine class and is structurally related to tametraline, sertraline, and cocaine [2]. The compound exhibits Ki values of 0.42 nM (SERT), 1.7 nM (DAT), and 5.8 nM (NET) in radioligand binding assays . Indatraline is centrally active following systemic administration and is primarily utilized as a research tool in antidepressant pharmacology, addiction studies, and autophagy-related disease models [3].

Why Indatraline Hydrochloride Cannot Be Simply Replaced by Sertraline, Cocaine, or Other Monoamine Reuptake Inhibitors


Although indatraline shares a monoamine reuptake inhibition mechanism with compounds like cocaine and sertraline, critical differences in transporter selectivity, functional cellular effects, and in vivo pharmacodynamics render generic substitution invalid. Indatraline exhibits a balanced, high-potency inhibition across SERT, DAT, and NET (Ki: 0.42, 1.7, 5.8 nM) , a profile distinct from the more DAT-selective cocaine or the SERT-preferring sertraline. Furthermore, indatraline uniquely induces autophagy and inhibits cell proliferation at low micromolar concentrations (IC50: 15 μM for smooth muscle cell proliferation) [1], a property not observed with its comparators. Substituting indatraline with a related compound could therefore compromise experimental reproducibility in studies requiring this specific polypharmacology or these non-canonical cellular activities.

Indatraline Hydrochloride: Quantified Differentiation from Key Comparators in Monoamine Transporter and Cellular Activity Assays


Balanced, High-Potency Triple Reuptake Inhibition vs. Sertraline's Preferential SERT Activity

Indatraline exhibits near-equipotent inhibition of all three monoamine transporters with Ki values of 0.42 nM (SERT), 1.7 nM (DAT), and 5.8 nM (NET), representing a balanced triple reuptake inhibition profile . In contrast, sertraline displays preferential SERT inhibition with Ki values of 0.15 nM (SERT), 22 nM (DAT), and 420 nM (NET), a >100-fold selectivity for SERT over NET [1]. This fundamental difference in transporter engagement defines distinct pharmacological signatures.

Antidepressant pharmacology Monoamine transporter binding Radioligand displacement assays

Induction of Autophagy and Inhibition of Cell Proliferation vs. Sertraline

Indatraline hydrochloride induces autophagy in a concentration-dependent manner, as evidenced by LC3 conversion in EGFP-LC3 stable cells (0-5 μM; 24 hours) and inhibits smooth muscle cell proliferation with an IC50 of 15 μM [1]. While sertraline also induces autophagy, the underlying mechanisms differ: both compounds promote cholesterol accumulation within lysosomes, but their interactions with lysosomal cholesterol transporters NPC1 and NPC2 may differ [2]. This functional convergence with mechanistic divergence underscores the non-interchangeability of these agents.

Autophagy research Cancer cell biology Lysosomal cholesterol transport

Slower Onset and Longer Duration of Action vs. Cocaine

Indatraline exhibits a slower onset and longer duration of action compared to cocaine, a critical pharmacokinetic differentiation [1]. In rat models, indatraline failed to alter the cocaine dose-effect curve in self-administration studies, indicating a distinct behavioral pharmacology profile compared to other uptake inhibitors like GBR 12909 and WIN 35,428 [2]. This prolonged action is attributed to its N-methylation, which delays activation until N-demethylation occurs in vivo [3].

Addiction research Psychostimulant pharmacology In vivo pharmacodynamics

Anti-Angiogenic and Anti-Restenotic Activity vs. Other Antidepressants

Indatraline hydrochloride inhibits neointimal accumulation of smooth muscle cells at a concentration of 2 μM, demonstrating potential anti-restenotic properties [1]. It also exhibits anti-angiogenic effects [2]. These cardiovascular effects are not commonly reported for other monoamine reuptake inhibitors like sertraline or cocaine and may stem from its unique induction of autophagy and modulation of the AMPK/mTOR/S6K signaling axis [3].

Cardiovascular pharmacology Angiogenesis inhibition Restenosis prevention

Indatraline Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Neuroscience Research Requiring Balanced Triple Monoamine Reuptake Inhibition

Indatraline hydrochloride is the reagent of choice for studies demanding simultaneous, high-potency blockade of SERT, DAT, and NET. With Ki values of 0.42, 1.7, and 5.8 nM, respectively, it provides a balanced polypharmacology that cannot be replicated by SERT-selective agents like sertraline or DAT-preferring compounds like cocaine . Applications include investigating the role of triple reuptake inhibition in antidepressant efficacy, modeling the neurochemical effects of broad-spectrum transporter blockade, and exploring the therapeutic potential in neuropathic pain [1]. For studies where selective SERT or DAT inhibition is the goal, alternative tools should be considered.

Autophagy and Cell Proliferation Studies in Cancer and Cardiovascular Disease

Indatraline uniquely induces autophagy and inhibits cell proliferation, with an IC50 of 15 μM for smooth muscle cell growth and a demonstrated ability to block neointimal accumulation at 2 μM . This profile is distinct from its monoamine reuptake inhibition and not shared by many related compounds. Researchers investigating the crosstalk between monoamine signaling, mTOR/S6K pathways, and autophagic processes will find indatraline an invaluable tool [1]. Its anti-angiogenic effects further support applications in cancer biology and vascular restenosis models [2]. Sourcing high-purity (≥98%) material is essential for reproducible cellular assays .

Addiction Research and Development of Sustained-Release Pharmacotherapies

The slower onset and longer duration of action of indatraline, compared to cocaine, make it a critical compound for addiction research . Its failure to substitute for cocaine in self-administration paradigms, unlike GBR 12909 or WIN 35,428, highlights its distinct behavioral pharmacology [1]. This property is particularly relevant for developing substitution therapies or depot medications aimed at blunting the reinforcing effects of psychostimulants without producing rapid euphoria [2]. The compound's extended activity in vivo, attributed to its N-methylated structure, offers a unique temporal profile for probing sustained transporter blockade in behavioral models .

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